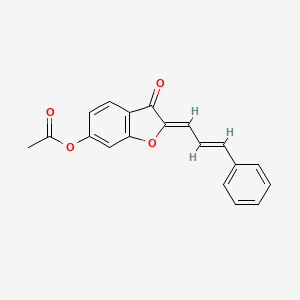

2-(Thiophen-2-yl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

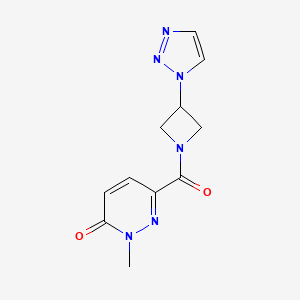

The compound "2-(Thiophen-2-yl)propanenitrile" is a thiophene derivative, which is a class of heterocyclic compounds that have garnered interest due to their electrochemical and photophysical properties. Thiophene derivatives are often used in the synthesis of various organic materials, including polymers and small molecules, which can exhibit a range of properties from electrochromic to nonlinear optical behavior .

Synthesis Analysis

The synthesis of thiophene derivatives can involve various strategies. For instance, 2,5-di(thiophen-2-yl)furan-3-carbonitriles were synthesized through the oxidation of dihydrofuran carbonitriles, which in turn were prepared by reacting 3-oxopropanenitriles with alkenes in the presence of manganese(III) acetate and DDQ . Another approach includes the chloroalkylation of the thiophene ring to produce 2,2-di(alkylthien-2-yl)propanes, which are then polymerized using iron(III) chloride . Additionally, condensation reactions involving 2-acetylthiophenes with aldehydes have been used to create various thiophene-containing compounds .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and is often characterized using techniques such as X-ray diffraction. For example, the crystal structure of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one was determined to be monoclinic with specific bond angles and lengths, indicating planar conformation of the thiophene ring and a syn-periplanar conformation of the unsaturated keto group . These structural features can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including polymerization and condensation. The polymerization of thiophene-containing monomers can lead to materials with broken π-conjugation, affecting their conductivity . Additionally, the reaction of thiophene derivatives with malononitrile and aldehydes can yield a range of products, including nicotinonitriles and phenylenebis((thienyl/furyl)nicotinonitrile) derivatives, which have been studied for their structural and spectral properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the electrochemical polymerization of thiophene monomers can result in materials with distinct electrochromic properties, which are useful for electronic display applications . The conductivity of polymers derived from thiophene can vary significantly, with some showing conductivities on the order of 10^-7 S/cm due to limited conjugation . The optical properties, such as transmission and nonlinear optical behavior, are also key characteristics of these compounds .

Aplicaciones Científicas De Investigación

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives, like 2-(Thiophen-2-yl)propanenitrile, play a crucial role in medicinal chemistry due to their varied bioactivities. These compounds are present in both natural and synthetic molecules with significant antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Thiophene derivatives are also key constituents in several marketed drugs, showcasing their importance in drug development and pharmaceutical applications (Xuan, 2020).

Environmental and Toxicological Studies

Studies on the environmental presence and impact of thiophene analogues offer critical insights into their ecological and human health implications. For instance, research on the toxicology and biodegradation of condensed thiophenes found in petroleum emphasizes the need to understand the environmental fate of thiophene-based compounds, which could be relevant for evaluating the environmental impact of this compound and similar molecules (Kropp & Fedorak, 1998).

Applications in Material Science

The synthesis and functionalization of thiophene derivatives are pivotal in the development of organic semiconductors, highlighting the role of these compounds in advancing technologies for electronics and photonics. The unique optical and electronic properties of thiophene oligomers and polymers have led to their use in field-effect transistors, solar cells, and light-emitting diodes, demonstrating the broad applicability of thiophene derivatives in material science (Gendron & Vamvounis, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-thiophen-2-ylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOABKRIUPTTPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2505437.png)

![methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2505457.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2505459.png)